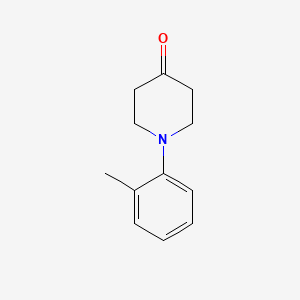

1-(2-Methylphenyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A novel method has been proposed for the synthesis of aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo . Additionally, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis

The molecular formula of 1-(2-Methylphenyl)piperidin-4-one is C13H15NO2, and its molecular weight is 217.26 . The InChI code is 1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A novel method is proposed for the synthesis of the aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .Physical And Chemical Properties Analysis

1-(2-Methylphenyl)piperidin-4-one is a solid substance . Its molecular formula is C12H15NO, and its molecular weight is 189.26 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmacological Activity

Piperazine Derivatives in Therapeutic Use : Piperazine, a structural relative to piperidines, is integral in designing drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The versatility of piperazine as a pharmacophore underscores the potential of 1-(2-Methylphenyl)piperidin-4-one in drug development, suggesting its possible utility in creating novel therapeutic agents by modifying substitution patterns on the nucleus for varied medicinal potential (Rathi et al., 2016).

Stereochemistry in Pharmacology : The study of stereochemistry in compounds similar to 1-(2-Methylphenyl)piperidin-4-one, such as phenylpiracetam, has shown that the configuration of stereocenters significantly impacts their pharmacological properties. This indicates that the stereochemical exploration of 1-(2-Methylphenyl)piperidin-4-one could yield insights into its optimal pharmacological profile, enhancing its efficacy and safety as a potential therapeutic agent (Veinberg et al., 2015).

Biological Activities and Applications

Piper Species in Traditional and Modern Medicine : Piper species, known for their rich composition of secondary metabolites, including piperidine derivatives, have been widely used in traditional medicine for their therapeutic properties. The biological activities of Piper species, such as antimicrobial, anti-inflammatory, and cytotoxic effects, highlight the potential of 1-(2-Methylphenyl)piperidin-4-one in contributing to the discovery of new drugs for treating various diseases (Silva et al., 2017).

Leishmaniasis Treatment Potential : The Piper genus has been explored for compounds with leishmanicidal activity, underscoring the potential of piperidine derivatives in developing treatments for leishmaniasis. This suggests that 1-(2-Methylphenyl)piperidin-4-one could be investigated for its efficacy against parasitic infections, contributing to novel therapeutic strategies (Peixoto et al., 2021).

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRRVZLEDFGBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626951 |

Source

|

| Record name | 1-(2-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)piperidin-4-one | |

CAS RN |

218610-72-1 |

Source

|

| Record name | 1-(2-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)

![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)